molecular formula C15H19N3O2 B6637777 1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol

1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol

Cat. No. B6637777
M. Wt: 273.33 g/mol
InChI Key: OSTDFIDTUKFLNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol, also known as FMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol acts as a potent inhibitor of monoamine oxidase, an enzyme that is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. By inhibiting the activity of monoamine oxidase, this compound increases the levels of these neurotransmitters in the brain, leading to an increase in their activity and potential therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including an increase in the levels of dopamine, serotonin, and norepinephrine in the brain, as well as an increase in the activity of these neurotransmitters. This compound has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol in lab experiments is its potent inhibitory effects on monoamine oxidase, which makes it a useful tool for studying the role of neurotransmitters in the brain. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol, including further investigation of its potential therapeutic effects in various diseases, as well as its role in modulating the activity of neurotransmitters and receptors in the brain. Additionally, further research is needed to determine the optimal dosage and administration of this compound for potential clinical use.

Synthesis Methods

1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol can be synthesized through a multi-step process involving the reaction of furan-2-ylmethylamine with pyridin-2-ylpiperidin-4-ol. The final product can be obtained through purification and isolation of the desired compound.

Scientific Research Applications

1-[3-(Furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In pharmacology, this compound has been studied for its effects on the central nervous system, including its potential as an antidepressant and anxiolytic agent. In neuroscience, this compound has been investigated for its role in modulating the activity of neurotransmitters and receptors in the brain.

properties

IUPAC Name

1-[3-(furan-2-ylmethylamino)pyridin-2-yl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c19-12-5-8-18(9-6-12)15-14(4-1-7-16-15)17-11-13-3-2-10-20-13/h1-4,7,10,12,17,19H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTDFIDTUKFLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C=CC=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.